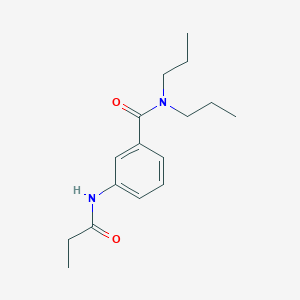
3-(propionylamino)-N,N-dipropylbenzamide
Descripción general
Descripción
3-(propionylamino)-N,N-dipropylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a small molecule that belongs to the class of benzamide derivatives and is widely used in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of 3-(propionylamino)-N,N-dipropylbenzamide is not fully understood, but it is believed to involve the modulation of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed in the brain and are involved in the regulation of neuronal excitability. 3-(propionylamino)-N,N-dipropylbenzamide has been shown to enhance GABAergic neurotransmission by increasing the binding of GABA to its receptors. This results in the inhibition of neuronal activity, which contributes to the anxiolytic and anticonvulsant effects of 3-(propionylamino)-N,N-dipropylbenzamide.
Biochemical and Physiological Effects
3-(propionylamino)-N,N-dipropylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which contributes to its anxiolytic and anticonvulsant effects. 3-(propionylamino)-N,N-dipropylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Furthermore, 3-(propionylamino)-N,N-dipropylbenzamide has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(propionylamino)-N,N-dipropylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has well-defined pharmacological activities. 3-(propionylamino)-N,N-dipropylbenzamide is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of 3-(propionylamino)-N,N-dipropylbenzamide in lab experiments. One limitation is that it has a relatively low potency, which means that high concentrations are required to achieve pharmacological effects. Another limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(propionylamino)-N,N-dipropylbenzamide. One direction is to investigate the potential use of 3-(propionylamino)-N,N-dipropylbenzamide in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study the role of 3-(propionylamino)-N,N-dipropylbenzamide in the modulation of GABA-A receptors and its potential as a therapeutic target for anxiety and depression. Furthermore, the development of more potent analogs of 3-(propionylamino)-N,N-dipropylbenzamide could improve its pharmacological efficacy and reduce the required concentration for in vivo experiments.
Aplicaciones Científicas De Investigación
3-(propionylamino)-N,N-dipropylbenzamide has been widely used in scientific research due to its various pharmacological activities. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects. 3-(propionylamino)-N,N-dipropylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, 3-(propionylamino)-N,N-dipropylbenzamide has been used to investigate the role of GABA-A receptors in the modulation of anxiety and depression.
Propiedades
IUPAC Name |
3-(propanoylamino)-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-10-18(11-5-2)16(20)13-8-7-9-14(12-13)17-15(19)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLTYXVEOQHVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propanoylamino)-N,N-dipropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)

![1-(4-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751235.png)
![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
